7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
7-(2-cyclohexylethyl)-2,7-diazaspiro[45]decan-6-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method involves the reaction of aldehydes with 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, leading to the formation of the spirocyclic structure . Another approach involves the metal-catalyzed oxidative cyclization of amides, which has been optimized for various reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of more efficient catalysts and greener reaction conditions is an ongoing area of research.
Chemical Reactions Analysis
Types of Reactions
7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the diazaspirodecane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, this compound can prevent programmed cell death, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with similar structural features but different functional groups.
1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione: A spirocyclic compound with an oxygen atom in the ring structure.
Uniqueness
7-(2-cyclohexylethyl)-2,7-diazaspiro[45]decan-6-one is unique due to its specific spirocyclic structure and the presence of a cyclohexylethyl group
Properties
IUPAC Name |
7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c19-15-16(9-10-17-13-16)8-4-11-18(15)12-7-14-5-2-1-3-6-14/h14,17H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVFSZJURKYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2CCCC3(C2=O)CCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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